molecular formula C18H17ClINO4 B2739261 N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide CAS No. 553630-07-2

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Cat. No.: B2739261
CAS No.: 553630-07-2
M. Wt: 473.69
InChI Key: FQLHRZCBQLVWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17ClINO4 and its molecular weight is 473.69. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Herbicides

Research has explored the metabolism of chloroacetamide herbicides, including compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide, in human and rat liver microsomes. Studies demonstrate differences in metabolic pathways and enzyme activities between species, highlighting the complexity of metabolic activation pathways that may lead to carcinogenicity through DNA-reactive products (Coleman et al., 2000).

Radiosynthesis for Herbicide Study

The radiosynthesis of chloroacetanilide herbicides, including structures akin to this compound, has been developed for studying their metabolism and mode of action. This research provides high-specific-activity compounds for deeper metabolic and environmental fate studies (Latli & Casida, 1995).

Chemoselective Acetylation for Antimalarial Drug Synthesis

In a related application, chemoselective acetylation techniques have been employed to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the synthesis of antimalarial drugs. This demonstrates the role of precise chemical modifications in drug development processes (Magadum & Yadav, 2018).

Soil Interaction and Herbicide Efficacy

Studies have also examined the reception and activity of chloroacetanilide herbicides in soil, affected by factors like wheat straw and irrigation. This research sheds light on how agricultural practices and soil composition impact the effectiveness and environmental fate of these compounds (Banks & Robinson, 1986).

Anticancer, Anti-inflammatory, and Analgesic Activities

Further, the synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for potential anticancer, anti-inflammatory, and analgesic activities. This highlights the therapeutic potential of chemical derivatives related to this compound in medical research (Rani et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClINO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHRZCBQLVWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.